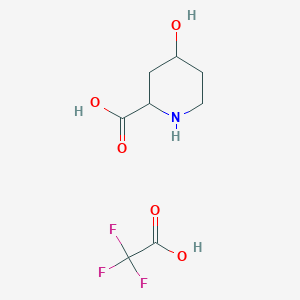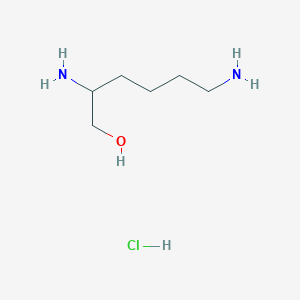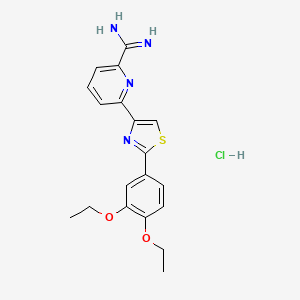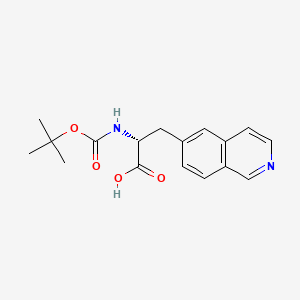
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoquinoline moiety and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Isoquinoline Moiety: The isoquinoline ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 2-arylacetamide.
Coupling Reaction: The protected amino acid is then coupled with the isoquinoline derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the isoquinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Alkylated amino acid derivatives.
科学研究应用
Chemistry
In organic synthesis, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid serves as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology
The compound is used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions to investigate the activity and specificity of various enzymes.
Medicine
In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of drugs targeting neurological disorders, due to the presence of the isoquinoline moiety which is known for its biological activity.
Industry
The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions, stabilizing the enzyme-substrate complex. This compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, making it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid: The racemic mixture containing both ® and (S) enantiomers.
®-2-Amino-3-(isoquinolin-6-yl)propanoic acid: The compound without the Boc protecting group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. The isoquinoline moiety adds to its biological activity, making it a versatile compound in various fields of research.
属性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
(2R)-3-isoquinolin-6-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-4-5-13-10-18-7-6-12(13)8-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChI 键 |
RPILDIDNUSCJIO-CQSZACIVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=NC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





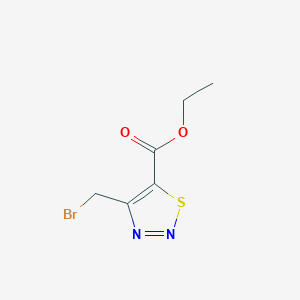
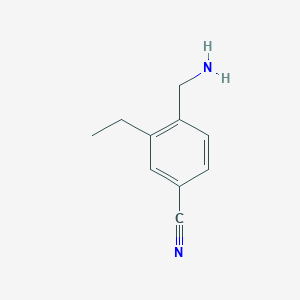
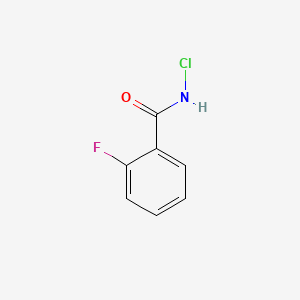
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)


